tert-butyl (3aS,7aS)-2-formyl-octahydro-1H-indole-1-carboxylate
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Overview
Description
tert-butyl (3aS,7aS)-2-formyl-octahydro-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a tert-butyl ester group, a formyl group, and an octahydroindole core. It is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3aS,7aS)-2-formyl-octahydro-1H-indole-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Octahydroindole Core: This step involves the cyclization of a suitable precursor to form the octahydroindole ring system. This can be achieved through catalytic hydrogenation of an indole derivative under high pressure and temperature conditions.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like DMF and POCl3.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification step, providing better control over reaction conditions and reducing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group in tert-butyl (3aS,7aS)-2-formyl-octahydro-1H-indole-1-carboxylate can undergo oxidation to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3aS,7aS)-2-formyl-octahydro-1H-indole-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving indole derivatives. It can also serve as a building block for the synthesis of biologically active molecules, such as alkaloids and pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of tert-butyl (3aS,7aS)-2-formyl-octahydro-1H-indole-1-carboxylate depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The molecular targets and pathways involved can vary widely, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-1-carboxylate
- tert-butyl (3aS,7aS)-2-formyl-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Uniqueness
tert-butyl (3aS,7aS)-2-formyl-octahydro-1H-indole-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. The presence of the tert-butyl ester group provides steric hindrance, which can influence the compound’s reactivity and stability. Additionally, the octahydroindole core offers a rigid framework that can be exploited in the design of new molecules with desired properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2613366-52-0 |
---|---|
Molecular Formula |
C14H23NO3 |
Molecular Weight |
253.3 |
Purity |
95 |
Origin of Product |
United States |
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